molecular formula C6H12ClNO2 B1451334 Ethyl azetidine-3-carboxylate hydrochloride CAS No. 405090-31-5

Ethyl azetidine-3-carboxylate hydrochloride

Cat. No. B1451334
M. Wt: 165.62 g/mol
InChI Key: RZQFZRLGHCCPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl azetidine-3-carboxylate hydrochloride is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It is also an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of Ethyl azetidine-3-carboxylate hydrochloride involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular formula of Ethyl azetidine-3-carboxylate hydrochloride is C6H12ClNO2. Its molecular weight is 165.62 . The InChI code is 1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Ethyl azetidine-3-carboxylate hydrochloride appears as a solid, white to off-white in color . The storage temperature is -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Synthesis and Preparation

  • Ethyl azetidine-3-carboxylate hydrochloride serves as a key intermediate in the synthesis of azetidine-3-carboxylic acid, a compound with significant scientific interest. A practical synthesis method starting from commercially available diethylbis(hydroxymethyl)malonate has been developed, demonstrating the importance of this compound in chemical synthesis (Miller et al., 2003).

Biological Studies and Applications

  • Azetidine derivatives, closely related to ethyl azetidine-3-carboxylate hydrochloride, have been used to study the relationship between protein synthesis and ion transport. Specifically, azetidine 2-carboxylic acid has been used as an analog of proline in studies involving protein assembly and ion transport in plants, highlighting its relevance in biological research (Pitman et al., 1977).

Applications in Peptide and Protein Research

  • Azetidine-2-carboxylic acid derivatives, structurally similar to ethyl azetidine-3-carboxylate hydrochloride, have been synthesized and explored for their potential in peptide and protein research. These derivatives offer a novel approach to studying the effects of conformation on peptide activity, which is crucial in understanding protein function and interactions (Sajjadi & Lubell, 2008).

Safety And Hazards

Ethyl azetidine-3-carboxylate hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and wash thoroughly after handling .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

ethyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-7-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQFZRLGHCCPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660912
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl azetidine-3-carboxylate hydrochloride

CAS RN

405090-31-5
Record name 3-Azetidinecarboxylic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405090-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl azetidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 3
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 4
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl azetidine-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl azetidine-3-carboxylate hydrochloride

Citations

For This Compound
2
Citations
H Hirose, T Yamasaki, M Ogino, R Mizojiri… - Bioorganic & medicinal …, 2017 - Elsevier
… The mixture of ethyl azetidine-3-carboxylate hydrochloride (129 mg, 0.78 mmol), compound 27 (300 mg, 0.65 mmol), sodium carbonate (254 mg, 2.40 mmol) and n BuOH (3 mL) was …
Number of citations: 19 www.sciencedirect.com
J Wu, X Wang, FCK Chiu, C Häberli… - Journal of medicinal …, 2020 - ACS Publications
… A mixture of 32 (0.22 g, 0.57 mmol), ethyl azetidine-3-carboxylate hydrochloride (1.02 g, 6.17 mmol), and DIPEA (0.99 g, 7.65 mmol) in DMA (15 mL) was stirred at 50 C for 5 h. Then, …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.